
Ammonium bimalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ammonium bimalate, also known as hydroxybutanedioic acid monoammonium salt, is a compound with the molecular formula C4H9NO5 and a molecular weight of 151.12 g/mol . It is a derivative of malic acid, where one of the carboxyl groups is neutralized by ammonium. This compound is known for its orthorhombic disphenoidal crystal structure and is soluble in water but only slightly soluble in alcohol .
準備方法
Synthetic Routes and Reaction Conditions: Ammonium bimalate can be synthesized through the neutralization of malic acid with ammonium hydroxide. The reaction typically involves dissolving malic acid in water and gradually adding ammonium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound crystals .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar process but with more controlled conditions to ensure purity and yield. The reaction is carried out in large reactors with precise control over temperature and pH. The resulting solution is then subjected to crystallization processes to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Ammonium bimalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce oxaloacetic acid.
Reduction: Reduction reactions can convert it into malic acid.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with strong acids or bases can facilitate the substitution of the ammonium ion.
Major Products Formed:
Oxidation: Oxaloacetic acid.
Reduction: Malic acid.
Substitution: Various salts depending on the substituting cation.
科学的研究の応用
Ammonium bimalate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: It serves as a source of malate in metabolic studies and can be used to study the Krebs cycle.
Medicine: It is investigated for its potential in drug formulations and as a stabilizer for certain pharmaceuticals.
Industry: It is used in the food industry as a flavoring agent and in the production of biodegradable polymers.
作用機序
The mechanism of action of ammonium bimalate involves its role as a source of malate, which is a key intermediate in the Krebs cycle. Malate plays a crucial role in cellular respiration and energy production. The compound can also act as a buffering agent, maintaining pH stability in various biochemical reactions .
類似化合物との比較
Ammonium malate: Similar in structure but with different stoichiometry.
Ammonium tartrate: Another ammonium salt of a dicarboxylic acid with similar buffering properties.
Ammonium succinate: Shares similar applications in metabolic studies and as a buffering agent
Uniqueness: Ammonium bimalate is unique due to its specific role in the Krebs cycle and its ability to act as both a source of malate and a buffering agent. Its solubility properties and crystal structure also distinguish it from other similar compounds .
特性
CAS番号 |
6283-27-8 |
|---|---|
分子式 |
C4H9NO5 |
分子量 |
151.12 g/mol |
IUPAC名 |
azanium;3,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |
InChIキー |
RMIOHTPMSWCRSO-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)O)C(=O)O.N |
正規SMILES |
C(C(C(=O)O)O)C(=O)[O-].[NH4+] |
| 6283-27-8 5972-71-4 |
|
関連するCAS |
20261-05-6 5972-71-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


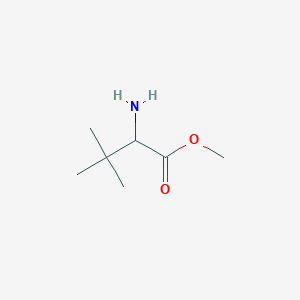
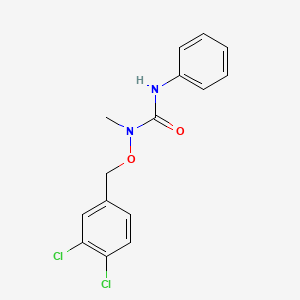
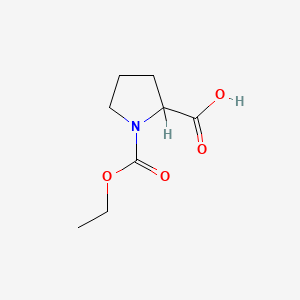

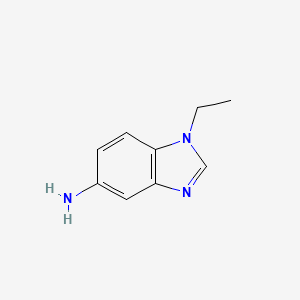

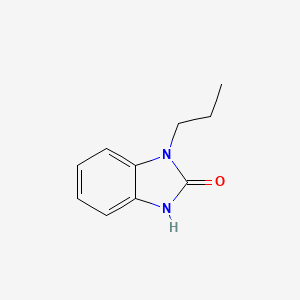
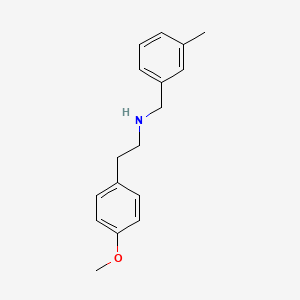
![1-[(3-Chlorophenyl)sulfonyl]piperazine](/img/structure/B1608925.png)
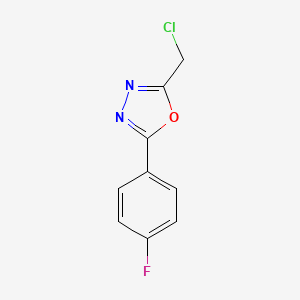
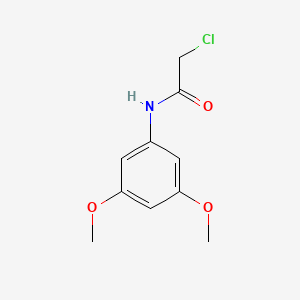
![3-[(4-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1608928.png)
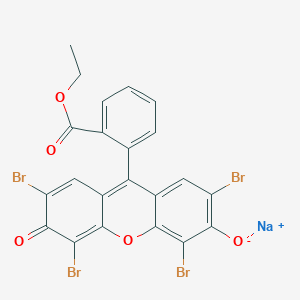
![Calix[5]arene](/img/structure/B1608933.png)
